

# Application Note: UPLC-MS Method for Analyzing Cycloserine Degradation in Culture Medium

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## Compound of Interest

Compound Name: *DL-Cycloserine-15N,d3*

Cat. No.: B565397

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## Abstract

This application note details a robust Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) method for the quantitative analysis of cycloserine and its degradation products in bacterial culture medium. Cycloserine, a second-line antitubercular agent, is known to degrade in aqueous solutions, which can impact the accuracy of in vitro drug susceptibility testing.[1][2][3] This method provides a reliable protocol for researchers, scientists, and drug development professionals to monitor the stability of cycloserine, ensuring accurate and reproducible experimental outcomes. The primary degradation pathways, including dimerization and hydrolysis, are discussed, and a detailed experimental protocol for sample preparation, chromatographic separation, and mass spectrometric detection is provided.

## Introduction

Cycloserine is a broad-spectrum antibiotic used in the treatment of multidrug-resistant tuberculosis.[4] Its structural similarity to D-alanine allows it to inhibit bacterial cell wall synthesis.[4] However, the stability of cycloserine in culture media used for drug susceptibility testing (DST) is a significant concern, as its degradation can lead to an underestimation of its minimum inhibitory concentration (MIC).[1][2] It is known that cycloserine degrades in culture medium over time, with this degradation being sufficient to alter MIC values.[1][5] The primary degradation products are a dimer and the hydrolysis products, D-serine and hydroxylamine.[6]

[7] Therefore, a validated analytical method to monitor the concentration of cycloserine and its degradation products is crucial for accurate pharmacological studies. This UPLC-MS method offers high sensitivity and selectivity for the analysis of cycloserine in complex matrices like culture medium.

## Experimental Protocols

### Sample Preparation

A straightforward sample preparation protocol is employed to ensure the accurate analysis of cycloserine from culture medium.

- Incubation: Prepare solutions of cycloserine in the desired culture medium (e.g., Mueller-Hinton broth) at the required concentrations.[2] Incubate the solutions at 37°C for the desired time points (e.g., daily for up to 29 days).[2]
- Storage: At each time point, transfer an aliquot of the culture medium containing cycloserine to a microcentrifuge tube and store at -20°C until analysis.[2]
- Dilution: Prior to injection, thaw the samples and dilute them with a 50:50 mixture of mobile phase A and mobile phase B to a concentration within the calibration range.
- Filtration: Filter the diluted samples through a 0.45 µm syringe filter to remove any particulate matter.

### UPLC-MS Analysis

The analysis is performed on a UPLC system coupled to a triple quadrupole mass spectrometer.

Table 1: UPLC Parameters[2]

Parameter	Value
Column	Acquity UPLC BEH Shield RP18 (2.1 x 100 mm, 1.7 $\mu$ m)
Mobile Phase A	Methanol
Mobile Phase B	0.05% Formic Acid in Water with 5mM Ammonium Formate
Gradient	Isocratic
Mobile Phase Composition	15% A : 85% B
Flow Rate	0.2 mL/min
Injection Volume	3 $\mu$ L
Column Temperature	Ambient
Detection Wavelength (PDA)	210–400 nm (for quantitative analysis by UPLC)

Table 2: Mass Spectrometry Parameters[2]

Parameter	Value
Ionization Mode	Positive Electrospray Ionization (ESI+)
Scan Range (m/z)	40–500
Capillary Voltage	7 kV
Gas Temperature	350°C
Gas Flow	13 L/min
Atomizer Pressure	60 psi

Table 3: MRM Transitions for Cycloserine and its Degradation Products

Compound	Precursor Ion (m/z)	Product Ion (m/z)
Cycloserine	103.0	75.0
Cycloserine Dimer	205.1	To be determined
D-Serine	106.0	To be determined
Hydroxylamine	34.0	To be determined

\*Product ion for the dimer and hydrolysis products should be determined by direct infusion or by analyzing standards.

## Data Presentation

The degradation of cycloserine in Mueller-Hinton (MH) culture medium at 37°C was monitored over 29 days. The initial concentration of cycloserine was 256 µg/mL.[2]

Table 4: Degradation of Cycloserine in MH Culture Medium at 37°C[2]

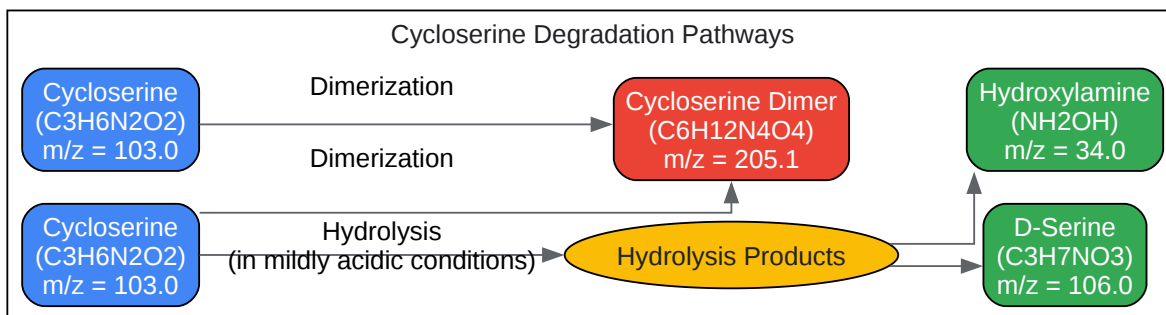
Incubation Time (Days)	Concentration (µg/mL)	Degradation (%)
0	256.0	0.00
6	247.4	3.35
14	234.2	8.50
20	228.4	10.74
29	Data not provided	Data not provided

Data adapted from "Deterioration of Cycloserine in Drug Susceptibility Testing of Mycobacterium".[2]

## Mandatory Visualization

### Cycloserine Degradation Pathway

The degradation of cycloserine in culture medium primarily proceeds through two pathways: dimerization and hydrolysis.

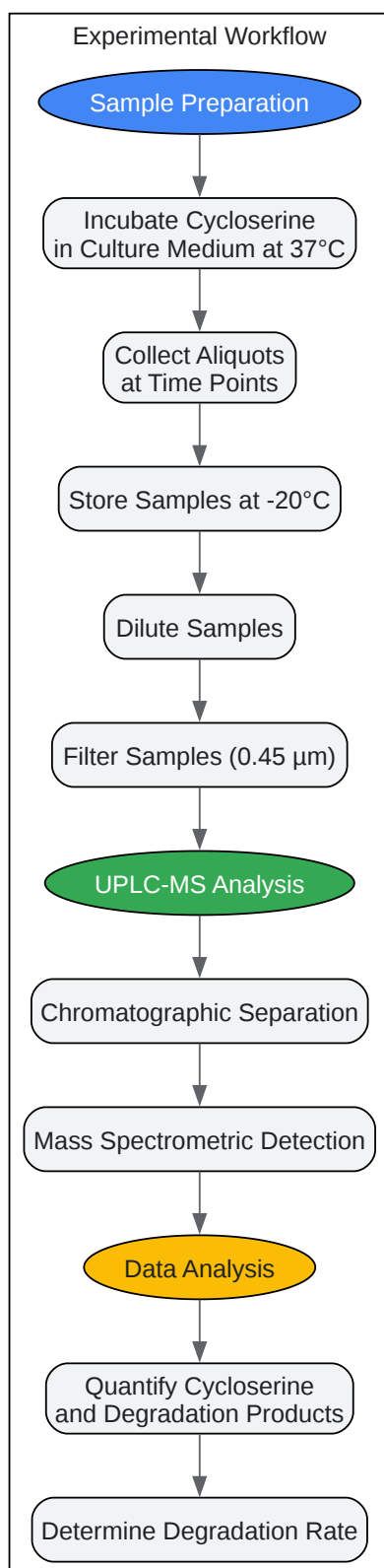


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Caption: Cycloserine degradation pathways in culture medium.

## Experimental Workflow

The following diagram illustrates the workflow for the UPLC-MS analysis of cycloserine degradation.



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Caption: Workflow for UPLC-MS analysis of cycloserine.

## Conclusion

This application note provides a comprehensive and detailed UPLC-MS method for the analysis of cycloserine and its degradation products in culture medium. The presented protocol is essential for researchers and scientists working on the development of new anti-tuberculosis drugs and for the accurate in vitro assessment of cycloserine's efficacy. By monitoring the degradation of cycloserine, more reliable and reproducible results can be obtained in drug susceptibility testing and other pharmacological studies.

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